

An In-depth Technical Guide to the Chemical Properties of Methyl-PEG2-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl-PEG2-alcohol	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-PEG2-alcohol, systematically named 2-(2-methoxyethoxy)ethan-1-ol and also known by trade names such as Methyl Carbitol, is a bifunctional molecule featuring both an ether and a primary alcohol functional group. This diethylene glycol monomethyl ether is a clear, colorless, and hygroscopic liquid at room temperature.[1] Its unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes it a critical component in diverse applications, ranging from an industrial solvent to a crucial linker in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[2][3]

This technical guide provides a comprehensive overview of the core chemical and physical properties of **Methyl-PEG2-alcohol**, detailed experimental methodologies for their determination, and insights into its application in contemporary drug discovery.

Core Chemical and Physical Properties

The physicochemical properties of **Methyl-PEG2-alcohol** are well-documented and crucial for its application in various scientific and industrial fields. These properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	2-(2-methoxyethoxy)ethan-1-ol	[1]
Synonyms	Diethylene glycol monomethyl ether, Methyl Carbitol, Methyldiglycol	[1][4]
CAS Number	111-77-3	[1]
Molecular Formula	C5H12O3	[4]
Molecular Weight	120.15 g/mol	[4]
Appearance	Clear, colorless, slightly viscous liquid	[1][5]
Density	1.02 g/mL	[1]
Melting Point	-69 °C	[1]
Boiling Point	194 °C	[1]
Flash Point	96 °C	[1]
Solubility in Water	Miscible	[1]
Vapor Pressure	0.2 mmHg at 20 °C	[6]
Refractive Index (n20/D)	1.426	[6]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **Methyl-PEG2-alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **Methyl-PEG2-alcohol** is expected to show distinct signals corresponding to the different proton environments. The methoxy group (CH₃O-) would appear as a singlet. The four methylene groups (-CH₂-) adjacent to the ether and alcohol functionalities will present as multiplets, with their chemical shifts influenced by the



electronegativity of the neighboring oxygen atoms. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display five unique signals, corresponding to each
of the five carbon atoms in the molecule.[7][8] The carbon of the methoxy group will be the
most upfield. The chemical shifts of the four methylene carbons will be in the ether region of
the spectrum, with their precise locations determined by their position relative to the oxygen
atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methyl-PEG2-alcohol** is characterized by several key absorption bands that confirm its functional groups.[9][10] A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.[10] Strong C-O stretching vibrations for the ether and alcohol groups will be visible in the fingerprint region, typically between 1200-1000 cm⁻¹. [10] The C-H stretching of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **Methyl-PEG2-alcohol** will show a molecular ion peak (M+) corresponding to its molecular weight (120.15 g/mol).[4] Common fragmentation patterns for ethers and alcohols are expected. Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway.[11] For the alcohol, a characteristic loss of a water molecule (M-18) may also be observed.[11]

Experimental Protocols

This section outlines general methodologies for the synthesis and characterization of **Methyl- PEG2-alcohol** and similar compounds.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including **Methyl-PEG2-alcohol**.[12][13][14] The reaction proceeds via an S_n2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[13][14]



General Protocol:

- Alkoxide Formation: A suitable alcohol is deprotonated using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., dry THF) to form the corresponding alkoxide. For the synthesis of Methyl-PEG2-alcohol, one could start with ethylene glycol and react it with a methylating agent, or with 2-methoxyethanol and react it with an ethylene oxide equivalent.
- Nucleophilic Substitution: The primary alkyl halide (e.g., 2-chloroethanol or its protected form) is added to the alkoxide solution.
- Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a gentle reflux for several hours to ensure complete reaction.[14]
- Work-up and Purification: Upon completion, the reaction is quenched with water, and the
 product is extracted with an organic solvent. The organic layer is then washed, dried, and the
 solvent is removed under reduced pressure. The crude product is purified using distillation or
 column chromatography to yield the pure ether alcohol.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid.[15][16]

Methodology:

- Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[15]
- Apparatus Setup: The test tube is attached to a thermometer, and a capillary tube, sealed at one end, is placed open-end-down into the liquid.
- Heating: The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The side arm of the Thiele tube is gently heated.
- Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.



 Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[15]

Measurement of Solubility

The solubility of **Methyl-PEG2-alcohol** in various solvents can be quantitatively determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[17]

General GC Methodology for Mutual Solubility:

- Sample Preparation: A mixture of Methyl-PEG2-alcohol and the solvent of interest is prepared and allowed to equilibrate.
- Phase Separation: The two phases (if immiscible) are separated.
- Analysis: A known amount of each phase is analyzed by gas chromatography. By using a
 suitable internal or external standard, the concentration of the solute in each phase can be
 determined, thus providing the mutual solubilities.[17]

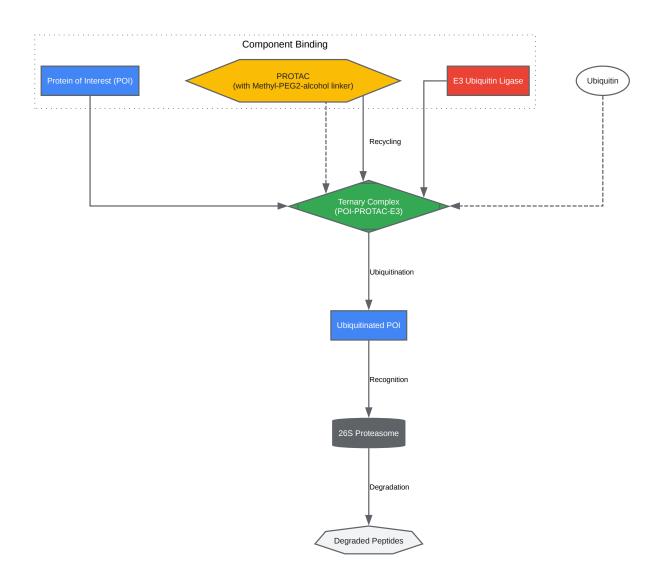
Applications in Drug Development: The PROTAC Linker

A significant application of **Methyl-PEG2-alcohol** in modern drug development is its use as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[18]

The PROTAC Mechanism of Action

The mechanism involves the PROTAC molecule simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[19] This proximity induces the E3 ligase to ubiquitinate the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[18] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[18]





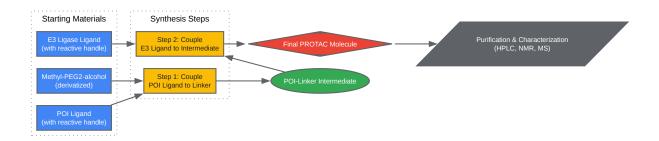
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Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.



Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC involves the covalent linkage of a ligand for the target protein and a ligand for an E3 ligase via a suitable linker, such as one derived from **Methyl-PEG2-alcohol**.



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Caption: A generalized workflow for the chemical synthesis of a PROTAC molecule.

Safety and Handling

Methyl-PEG2-alcohol is a combustible liquid and should be handled with appropriate safety precautions.[1] It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption.[2] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this chemical.[20]

Conclusion

Methyl-PEG2-alcohol is a versatile chemical with well-defined properties that make it invaluable in both industrial and research settings. For drug development professionals, its role as a flexible and hydrophilic linker is of particular importance, enabling the design and synthesis of innovative therapeutics like PROTACs. A thorough understanding of its chemical properties, supported by robust experimental methodologies, is essential for its effective application and the advancement of targeted protein degradation technologies.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Methyl-PEG2-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087266#methyl-peg2-alcohol-chemical-properties]

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